molecular formula C21H40N2O B14650746 2-Cyano-N-octadecylacetamide CAS No. 51838-03-0

2-Cyano-N-octadecylacetamide

Katalognummer: B14650746
CAS-Nummer: 51838-03-0
Molekulargewicht: 336.6 g/mol
InChI-Schlüssel: PMQQORVHSUUEMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-N-octadecylacetamide is an organic compound with the molecular formula C21H40N2O It is a derivative of cyanoacetamide, where the amide nitrogen is substituted with an octadecyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-octadecylacetamide typically involves the reaction of octadecylamine with cyanoacetic acid or its derivatives. One common method is the condensation of octadecylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-octadecylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.

    Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Condensation reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted cyanoacetamides.

    Condensation reactions: Various heterocyclic compounds.

    Hydrolysis: Octadecylamine and cyanoacetic acid.

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-octadecylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyano-N-octadecylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The long alkyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyanoacetamide: A simpler analog without the long alkyl chain.

    2-Cyano-N-octylacetamide: Similar structure but with a shorter alkyl chain.

    2-Cyano-N-cyclohexylacetamide: Contains a cyclohexyl group instead of an octadecyl group.

Uniqueness

2-Cyano-N-octadecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications involving lipid interactions and membrane studies, setting it apart from its shorter-chain analogs.

Eigenschaften

CAS-Nummer

51838-03-0

Molekularformel

C21H40N2O

Molekulargewicht

336.6 g/mol

IUPAC-Name

2-cyano-N-octadecylacetamide

InChI

InChI=1S/C21H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22/h2-18,20H2,1H3,(H,23,24)

InChI-Schlüssel

PMQQORVHSUUEMP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.